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molecular formula C8H10O3S B1456004 Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate CAS No. 32822-84-7

Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate

Cat. No. B1456004
M. Wt: 186.23 g/mol
InChI Key: UKXGHKYPVCZEIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04904686

Procedure details

Dry hydrogen chloride gas was bubbled through a mixture of ethyl 2-methyl-3-oxobutanoate (7.6 g, 50 mmol) and methyl 2-mercaptoacetate (11.2 g, 100 mmol) at -10° C. until saturated. The oil was allowed to stand for 3 hours at room temperature, diluted with dichloromethane and washed with brine. After drying with sodium sulphate and evaporation of solvent the oil was dissolved in methanol (10 ml) and added dropwise to methanolic potassium hydroxide (2N; 75 ml), stirring at room temperature for 1 hour. The solution was diluted with iced water (125 ml) and acidified with 3N hydrochloric acid at -3° to 0° C. to pH1. The precipitate was filtered and washed with water (5.5 g, m.p. 50°-51° C., methanol).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][CH:3]([C:9](=O)[CH3:10])[C:4](OCC)=[O:5].[SH:12][CH2:13][C:14]([O:16][CH3:17])=[O:15]>ClCCl>[CH3:2][C:3]1[C:4]([OH:5])=[C:13]([C:14]([O:16][CH3:17])=[O:15])[S:12][C:9]=1[CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
7.6 g
Type
reactant
Smiles
CC(C(=O)OCC)C(C)=O
Name
Quantity
11.2 g
Type
reactant
Smiles
SCC(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying with sodium sulphate and evaporation of solvent the oil
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in methanol (10 ml)
ADDITION
Type
ADDITION
Details
added dropwise to methanolic potassium hydroxide (2N; 75 ml)
ADDITION
Type
ADDITION
Details
The solution was diluted with iced water (125 ml)
CUSTOM
Type
CUSTOM
Details
acidified with 3N hydrochloric acid at -3° to 0° C. to pH1
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water (5.5 g, m.p. 50°-51° C., methanol)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
CC=1C(=C(SC1C)C(=O)OC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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